molecular formula C14H26N2O2 B1439755 4-(Boc-Amino)-1-cyclobutyl-piperidine CAS No. 1134330-42-9

4-(Boc-Amino)-1-cyclobutyl-piperidine

Cat. No.: B1439755
CAS No.: 1134330-42-9
M. Wt: 254.37 g/mol
InChI Key: JTAWTLNMZFQPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Boc-Amino)-1-cyclobutyl-piperidine is a useful research compound. Its molecular formula is C14H26N2O2 and its molecular weight is 254.37 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 4-(Boc-Amino)-1-cyclobutyl-piperidine is the amino group in organic compounds . The compound is used as a protecting group for amines, which are quite good nucleophiles and strong bases . This protection allows for transformations of other functional groups without interference from the amine group .

Mode of Action

This compound interacts with its targets through a process known as Boc-protection . This process involves the reaction of the compound with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . This stability allows for an orthogonal protection strategy using a base-labile protection group .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of multifunctional targets . The compound plays a pivotal role in these pathways due to its ability to protect amino functions . The resulting products containing one or two Boc-groups can facilitate cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Pharmacokinetics

The ADME properties of this compound are influenced by its chemical structure. The compound is stable in various conditions, which impacts its bioavailability . For instance, the Boc group can be cleaved under anhydrous acidic conditions . This cleavage results in the production of tert-butyl cations , which can be scavenged to prevent nucleophilic substrates from being alkylated .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a protecting group for amines . The compound allows for the transformation of other functional groups without interference from the amine group . This protection can facilitate the synthesis of multifunctional targets .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the compound is stable towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions . Therefore, the presence of such conditions can influence the compound’s action and stability.

Properties

IUPAC Name

tert-butyl N-(1-cyclobutylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-11-7-9-16(10-8-11)12-5-4-6-12/h11-12H,4-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAWTLNMZFQPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.